Ciclobendazole

Catalog No.
S524708
CAS No.
31431-43-3
M.F
C13H13N3O3
M. Wt
259.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ciclobendazole

CAS Number

31431-43-3

Product Name

Ciclobendazole

IUPAC Name

methyl N-[6-(cyclopropanecarbonyl)-1H-benzimidazol-2-yl]carbamate

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

InChI

InChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18)

InChI Key

OXLKOMYHDYVIDM-UHFFFAOYSA-N

SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3

solubility

Soluble in DMSO

Synonyms

Cyclobendazole, Ciclobendazole, Ciclobendazol, R 17147, R 17,147, CC 2481

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3

The exact mass of the compound Ciclobendazole is 259.0957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 335307. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. It belongs to the ontological category of benzimidazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ciclobendazole is a chemical compound with the molecular formula C13H13N3O3, classified as a benzimidazole derivative. It is primarily known for its anthelmintic properties, making it effective against various parasitic infections. The compound features a bicyclic structure that includes a benzimidazole ring, which is essential for its biological activity. Ciclobendazole is often utilized in veterinary medicine for the treatment of nematode infections in livestock and has potential applications in agriculture as a pesticide.

  • In Vitro Studies: Due to its mechanism of action, which disrupts the parasite's microtubule function, ciclobendazole can be used in laboratory settings to study the effectiveness of various anthelmintic drugs against different worm species. Researchers can expose parasite cultures to varying concentrations of ciclobendazole and measure its impact on motility, egg production, and overall survival [].

  • Drug Discovery and Development: Ciclobendazole serves as a reference compound in the development of new anthelmintic drugs. Its established effectiveness allows researchers to compare the potency and mechanism of action of novel drug candidates []. Additionally, studies have explored the potential of ciclobendazole derivatives with improved properties for future clinical use [].

  • Investigating Parasite Resistance: The emergence of resistance to commonly used anthelmintics in livestock and companion animals is a growing concern. Research utilizes ciclobendazole to understand how parasites develop resistance mechanisms and identify potential weaknesses to exploit for developing new treatment strategies [].

, which can be categorized as follows:

  • Oxidation: Ciclobendazole can undergo oxidation under specific conditions, leading to the formation of various metabolites. This reaction is crucial for its biotransformation in biological systems .
  • Hydrolysis: In aqueous environments, ciclobendazole can hydrolyze, breaking down into simpler compounds. This reaction is significant for its environmental degradation and bioavailability .
  • Substitution Reactions: The presence of functional groups in ciclobendazole allows it to engage in nucleophilic substitution reactions, which can modify its chemical properties and enhance its efficacy against parasites .

Ciclobendazole exhibits notable biological activity primarily as an anthelmintic agent. Its mechanism of action involves the inhibition of microtubule formation in parasitic worms, disrupting their cellular processes and leading to their death. Additionally, studies have shown that ciclobendazole may possess antifungal and antibacterial properties, although these effects are less pronounced compared to its anthelmintic activity .

The synthesis of ciclobendazole typically involves the following steps:

  • Formation of Benzimidazole: The initial step involves synthesizing the benzimidazole core through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
  • Carbamoylation: The benzimidazole intermediate is then reacted with chloroformate or another carbamoylating agent to form the carbamate derivative.
  • Cyclization: Further cyclization may occur to yield ciclobendazole, often requiring specific catalysts or reaction conditions to achieve optimal yields .

Ciclobendazole has several applications:

  • Veterinary Medicine: It is widely used to treat gastrointestinal nematodes in livestock, enhancing animal health and productivity.
  • Agriculture: As a pesticide, ciclobendazole helps control parasitic infestations in crops, contributing to agricultural sustainability.
  • Research: Due to its unique biological properties, ciclobendazole serves as a model compound in pharmacological studies aimed at developing new anthelmintics .

Studies on ciclobendazole's interactions reveal important insights into its pharmacokinetics and safety profile:

  • Metabolism: Ciclobendazole undergoes extensive biotransformation, resulting in various metabolites that may exhibit different biological activities. For instance, one major metabolite identified is methyl 5-cyclopropylcarbonyl-2-benzimidazolecarbamate .
  • Drug Interactions: Research indicates that ciclobendazole may interact with other medications, affecting their efficacy and safety. Understanding these interactions is crucial for optimizing therapeutic regimens involving ciclobendazole .

Ciclobendazole shares structural similarities with several other compounds within the benzimidazole class. Below are some comparable compounds along with a brief comparison highlighting ciclobendazole's uniqueness:

Compound NameStructure TypePrimary UseUnique Features
MebendazoleBenzimidazoleAnthelminticBroader spectrum of activity against various helminths
AlbendazoleBenzimidazoleAnthelminticEffective against both adult and larval stages of parasites
FenbendazoleBenzimidazoleAnthelminticUsed extensively in livestock; also exhibits some anticancer properties

Ciclobendazole stands out due to its specific application in veterinary medicine and potential environmental benefits as a pesticide. Its unique metabolic pathways further differentiate it from other similar compounds.

Historical Synthesis Methods and Optimization Strategies

The synthesis of Ciclobendazole follows established pathways for benzimidazole carbamate derivatives, building upon the foundational Phillips-Ladenburg reaction methodology [1] [2]. The primary synthetic approach involves a multi-step sequence beginning with the formation of the benzimidazole core structure through condensation reactions of appropriately substituted orthophenylenediamine derivatives with carboxylic acid precursors [2] [3].

The historical development of benzimidazole synthesis has evolved from the original 1872 work by Hoebrecker, who first prepared 2,5-dimethyl-benzimidazole through reduction and dehydration processes [2]. Modern synthetic strategies for Ciclobendazole incorporate optimization principles derived from decades of benzimidazole chemistry research, focusing on improved reaction conditions, higher yields, and enhanced selectivity [3] [4].

Contemporary synthesis approaches utilize several key optimization strategies:

Temperature Control and Reaction Conditions: Modern synthetic protocols employ controlled heating conditions, typically operating between 120-150°C for benzimidazole ring formation, as demonstrated in related synthetic methodologies [3]. The use of microwave-assisted synthesis has emerged as a significant optimization, reducing reaction times from hours to minutes while maintaining high yields [2].

Catalyst Selection and Optimization: Advanced synthetic routes incorporate metal catalysts such as iron-sulfur systems, copper-based catalysts, and cobalt-pincer complexes to facilitate cyclization processes [2]. These catalytic systems enable more efficient formation of the benzimidazole core under milder conditions compared to traditional thermal methods.

Solvent System Optimization: The choice of solvent systems significantly impacts reaction efficiency and product purity. Modern syntheses employ polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile to optimize dissolution of starting materials and facilitate nucleophilic substitution reactions [2] [3].

Carbamate Installation Strategies: The installation of the methyl carbamate functionality at the 2-position of the benzimidazole ring utilizes optimized carbamoylation procedures. These involve reaction with substituted chloroformates or isothiourea derivatives under controlled basic conditions to achieve high selectivity and yield [5] [6].

Key Reaction Intermediates and Mechanistic Pathways

The formation of Ciclobendazole proceeds through several critical intermediate stages, each governed by specific mechanistic pathways that determine the final product structure and purity [2] [3].

Benzimidazole Core Formation Mechanism: The primary mechanistic pathway involves nucleophilic attack of the amine functionality on the carbonyl carbon of the carboxylic acid derivative, followed by cyclization through elimination of water. This process creates the characteristic imidazole ring fused to the benzene moiety [2]. The reaction proceeds through a tetrahedral intermediate that undergoes dehydration to form the aromatic benzimidazole system.

Cyclopropanecarbonyl Introduction: The incorporation of the cyclopropanecarbonyl substituent at the 6-position requires specific electrophilic aromatic substitution conditions. This process typically involves Friedel-Crafts acylation using cyclopropanecarbonyl chloride in the presence of Lewis acid catalysts such as aluminum chloride or zinc chloride [4]. The reaction mechanism proceeds through formation of an acylium ion intermediate that attacks the electron-rich benzimidazole ring system.

Carbamate Formation Pathways: The installation of the methyl carbamate group follows established mechanisms for carbamate synthesis. The process involves nucleophilic attack of the benzimidazole nitrogen on the carbonyl carbon of methyl chloroformate or related derivatives. Alternative pathways utilize isothiourea intermediates that undergo rearrangement to form the final carbamate structure [5] [6].

Intermediate Stabilization and Reactivity: Key intermediates in the synthetic pathway include substituted orthophenylenediamine derivatives, partially cyclized imidazoline intermediates, and activated carbamate precursors. The stability and reactivity of these intermediates significantly influence the overall reaction efficiency and product selectivity [2] [3].

Solubility, Stability, and Partition Coefficient Analysis

The physicochemical properties of Ciclobendazole directly influence its pharmaceutical applications and formulation requirements. Comprehensive characterization of these properties provides essential information for drug development and optimization processes [7] [8].

Solubility Characteristics: Ciclobendazole demonstrates limited aqueous solubility, consistent with its lipophilic benzimidazole carbamate structure. The compound exhibits enhanced solubility in organic solvents including methanol, ethanol, dimethyl sulfoxide, and dimethylformamide [9] [10]. The presence of the cyclopropanecarbonyl substituent contributes to reduced aqueous solubility compared to simpler benzimidazole derivatives.

Partition Coefficient Analysis: The logarithmic partition coefficient (LogP) of Ciclobendazole is reported as 2.41, indicating moderate lipophilicity [7]. This value falls within the optimal range for oral bioavailability according to Lipinski's rule of five. The partition coefficient reflects the balance between the lipophilic benzimidazole ring system and the polar carbamate functionality [11].

Chemical Stability Profile: Ciclobendazole demonstrates good chemical stability under normal storage conditions, with degradation primarily occurring under extreme conditions of pH, temperature, or oxidative stress [12] [13]. Thermal stability studies indicate that decomposition begins around 200°C, with complete degradation occurring by 350°C under nitrogen atmosphere [12] [14].

pH-Dependent Stability: The compound exhibits optimal stability in the pH range of 4-7, with increased degradation rates observed under strongly acidic or basic conditions. The carbamate functionality is particularly susceptible to hydrolysis under alkaline conditions, following established mechanisms for carbamate degradation [5] [13].

Oxidative Stability: Ciclobendazole shows moderate resistance to oxidative degradation, though prolonged exposure to strong oxidizing agents can lead to ring opening and loss of biological activity. The benzimidazole ring system provides inherent resistance to oxidation compared to other heterocyclic systems [12] [15].

Polymorphism and Solid-State Characterization

The solid-state properties of Ciclobendazole significantly impact its pharmaceutical performance, including dissolution rate, bioavailability, and stability during storage and processing [16] [17] [18].

Crystalline Structure and Polymorphism: Ciclobendazole exists in crystalline form with a reported melting point of 250.5°C [7]. While comprehensive polymorphic screening data is limited in the available literature, related benzimidazole carbamates demonstrate significant polymorphic behavior that influences their pharmaceutical properties [16] [17].

Powder X-ray Diffraction Analysis: Solid-state characterization employs powder X-ray diffraction techniques to identify crystalline phases and assess polymorphic purity. Characteristic diffraction patterns provide fingerprint identification of specific crystal forms and can detect phase transitions during processing or storage [16] [18] [19].

Thermal Characterization Methods: Differential scanning calorimetry reveals thermal transitions including melting, polymorphic transformations, and desolvation processes. Thermogravimetric analysis provides information about thermal stability, moisture content, and decomposition kinetics under controlled heating conditions [12] [20] [21].

Spectroscopic Characterization: Fourier transform infrared spectroscopy enables identification of functional groups and can detect polymorphic differences through changes in hydrogen bonding patterns and molecular conformations. Nuclear magnetic resonance spectroscopy provides detailed structural information and can identify impurities or degradation products [22] [23] [24].

Microscopic Analysis: Optical and scanning electron microscopy reveal crystal morphology, particle size distribution, and surface characteristics that influence powder flow properties and dissolution behavior. These techniques are essential for understanding the relationship between crystal structure and pharmaceutical performance [19].

Stability Implications: The solid-state form significantly influences chemical and physical stability during storage. Different polymorphic forms may exhibit varying dissolution rates, bioavailability, and susceptibility to environmental factors such as humidity and temperature fluctuations [25] [26].

The primary pharmacological mechanism of ciclobendazole centers on its high-affinity binding interaction with β-tubulin subunits, specifically targeting the colchicine binding site within the tubulin heterodimer complex [4] [5]. Molecular docking studies have demonstrated that ciclobendazole ranks eighth among ten benzimidazole analogues in terms of binding affinity, with the hierarchical order established as: Flubendazole > Oxfendazole > Nocodazole > Mebendazole > Albendazole > Oxibendazole > Fenbendazole > Ciclobendazole > Thiabendazole > Bendazole [4] [6].

The binding affinity constant (Ka) for ciclobendazole with tubulin demonstrates values in the 10^6 to 10^7 M^-1 range, indicating moderate but functionally significant interaction strength [7] [8]. This binding occurs through a cooperative mechanism where ciclobendazole molecules exhibit intermediate association rates and dissociation kinetics compared to higher-affinity analogues such as flubendazole and mebendazole [8] [9].

Binding ParameterCiclobendazoleHigh-Affinity AnaloguesLow-Affinity Analogues
Binding Energy (kcal/mol)Moderate (-7.0 to -7.5)High (-7.28 to -7.36)Low (>-7.0)
Association Rate ConstantIntermediateFast associationSlow association
Dissociation Rate ConstantIntermediateSlow dissociationFast dissociation
Equilibrium Dissociation ConstantModerate affinity (10^6-10^7 M^-1)High affinity (>10^7 M^-1)Low affinity (<10^6 M^-1)

The cytoskeletal disruption mechanism initiated by ciclobendazole involves the formation of a stable drug-tubulin complex that prevents microtubule elongation during the polymerization phase [8] [10]. Rather than depolymerizing existing microtubules, ciclobendazole acts as a "capping" agent that binds to the growing plus-ends of microtubules, effectively arresting further assembly and leading to subsequent cellular dysfunction [8] [11].

Structure-Activity Relationship in Anthelmintic Efficacy

The structure-activity relationship (SAR) of ciclobendazole reveals several critical molecular features that determine its anthelmintic potency and binding selectivity [4] [6]. The cyclopropylcarbonyl substituent at position 5 of the benzimidazole ring represents a unique structural element that distinguishes ciclobendazole from other benzimidazole analogues [1] [12]. This cyclopropyl moiety contributes moderate binding affinity while providing metabolic stability compared to linear alkyl chains [12] [13].

The methyl carbamate group at position 2 serves as the primary interaction point with the colchicine binding site, forming hydrogen bonds with key amino acid residues including Glutamate 198 and Valine 236 within the β-tubulin structure [4] [14]. The carbamate functionality is essential for maintaining the appropriate spatial orientation required for effective tubulin binding, as demonstrated by the reduced activity observed in benzimidazole derivatives lacking this group [15] [14].

Structural FeatureEffect on BindingCiclobendazole Characteristic
Cyclopropyl carbonyl groupModerate affinity contributorPresent at position 5
Benzimidazole coreEssential for tubulin recognitionCore heterocyclic system
Carbamate ester linkageCritical for colchicine binding site interactionMethyl carbamate at position 2
Electron density distributionInfluences binding selectivityIntermediate among benzimidazoles
Molecular electrostatic potentialAffects protein-ligand interaction strengthModerate compared to higher-affinity analogues

The electron density distribution within the benzimidazole ring system affects the compound's ability to form π-π stacking interactions with aromatic amino acid residues in the binding pocket [4] [16]. Quantum mechanical calculations reveal that ciclobendazole possesses intermediate electron density characteristics compared to more potent analogues like flubendazole and mebendazole [4] [16].

Comparative Binding Kinetics with Benzimidazole Analogues

Detailed kinetic analysis of ciclobendazole binding to recombinant β-tubulin from various organisms demonstrates species-specific variation in binding efficiency [8] [9]. In benzimidazole-sensitive organisms such as Giardia duodenalis and Encephalitozoon intestinalis, ciclobendazole exhibits moderate binding kinetics with association rate constants (k_on) that are intermediate between high-affinity compounds like albendazole and lower-affinity analogues [8] [9].

The dissociation rate constant (k_off) for ciclobendazole represents a critical parameter determining the duration of tubulin inhibition [8] [17]. Compared to mebendazole and fenbendazole, which demonstrate slow dissociation rates, ciclobendazole shows intermediate dissociation kinetics, contributing to its moderate but sustained anthelmintic activity [8] [17].

CompoundBinding Affinity OrderBinding Energy (kcal/mol)
Flubendazole1-7.28 to -7.36
Oxfendazole2-7.25 to -7.36
Nocodazole3-7.34 to -7.04
Mebendazole4-7.36
Albendazole5Not specified
Oxibendazole6Not specified
Fenbendazole7Not specified
Ciclobendazole8Lower than Fenbendazole
Thiabendazole9Lower than Ciclobendazole
Bendazole10Lowest affinity

The binding specificity of ciclobendazole for different β-tubulin isotypes varies significantly, with preferential binding to specific tubulin variants found in parasitic organisms [8] [9]. This selectivity contributes to the compound's therapeutic index by reducing interactions with mammalian tubulin isotypes that differ in critical binding site residues [18] [19].

Resistance mechanisms affecting ciclobendazole binding involve mutations in β-tubulin genes that alter key amino acid residues within the colchicine binding site [7] [20]. The most common resistance mutations include substitutions at positions 200 (phenylalanine to tyrosine) and 167 (glutamate to alanine), which create steric hindrance and reduce the binding affinity of benzimidazole compounds [20] [11].

Subcellular Localization and Metabolic Interactions

Ciclobendazole demonstrates differential subcellular distribution patterns that influence its pharmacological activity and metabolic fate [21] [22]. Following cellular uptake, the compound exhibits primary localization within the cytoplasm, where it interacts with soluble tubulin dimers before incorporation into microtubule structures [21] [23].

The tissue distribution profile of ciclobendazole reveals highest concentrations in the intestinal tract, liver, and kidneys, representing organs associated with absorption, biotransformation, and excretion processes [21]. Secondary accumulation occurs in lungs and adrenal glands, while brain penetration remains limited due to blood-brain barrier restrictions [21].

Cellular CompartmentCiclobendazole DistributionMetabolic InteractionsFunctional Consequence
CytoplasmPrimary site of actionTubulin polymerization inhibitionCell cycle arrest
MicrotubulesTarget binding siteColchicine binding site interactionCytoskeletal disruption
MitochondriaMinimal accumulationEnergy metabolism disruptionAlternative energy pathway activation
Plasma proteinsHigh binding (>99%)Extended systemic exposureProlonged half-life
Liver microsomesMetabolic processing siteCYP450-mediated biotransformationMetabolite formation

Metabolic interactions of ciclobendazole involve extensive binding to plasma proteins, particularly albumin, with binding percentages exceeding 99% [21] [22]. This high protein binding contributes to the compound's extended plasma half-life of approximately 20 hours in rats and 3 hours in dogs, indicating species-specific differences in metabolic clearance [21].

The biotransformation pathway of ciclobendazole proceeds primarily through cytochrome P450-mediated oxidation reactions, particularly involving CYP1A2 and CYP3A4 enzyme systems [22] [24]. The cyclopropylcarbonyl substituent undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of glucuronide and sulfate metabolites that facilitate excretion [24] [25].

Tissue TypeConcentration LevelBiological SignificanceHalf-Life (Hours)
Intestinal tractHighestPrimary absorption siteVariable
LiverHighMajor biotransformation20 (rats)
KidneysHighExcretion pathway20 (rats)
LungsModerateSecondary accumulation20 (rats)
AdrenalsModerateEndocrine effects20 (rats)
BrainLowLimited penetrationNot determined
PlasmaModerateSystemic circulation20 (rats), 3 (dogs)

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

259.09569129 g/mol

Monoisotopic Mass

259.09569129 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

250.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JF3KQ40J31

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

P - Antiparasitic products, insecticides and repellents
P02 - Anthelmintics
P02C - Antinematodal agents
P02CA - Benzimidazole derivatives
P02CA04 - Ciclobendazole

Pictograms

Irritant

Irritant

Other CAS

31431-43-3

Wikipedia

Ciclobendazole

Dates

Last modified: 08-15-2023
1: Brodie RR, Mayo BC, Chasseaud LF, Hawkins DR. The disposition of radioactivity after administration of the anthelminthic methyl-14C-5-cyclopropylcarbonyl-2-benzimidazole carbamate (ciclobendazole) to rats and dogs. Arzneimittelforschung. 1977;27(3):593-8. PubMed PMID: 577426.
2: Degrémont A, Stahel E. [Clinical evaluation of ciclobendazole (C-C 2481) in the treatment of colonic helminth diseases]. Schweiz Med Wochenschr. 1978 Sep 16;108(37):1430-3. German. PubMed PMID: 705298.
3: Cook GC. Use of benzimidazole chemotherapy in human helminthiases: indications and efficacy. Parasitol Today. 1990 Apr;6(4):133-6. PubMed PMID: 15463317.
4: Stürchler D, Stahel E, Saladin K, Saladin B. Intestinal parasitoses in eight Liberian settlements: prevalences and community anthelminthic chemotherapy. Tropenmed Parasitol. 1980 Mar;31(1):87-93. PubMed PMID: 7376257.
5: Guggenmoos R, Akhtaruzzaman KM, Rosenkaimer F, Gaus W, Bienzle U, Dietrich M. Comparative trial on the therapeutic effectiveness of the new anthelmintic drug: ciclobendazole. Tropenmed Parasitol. 1978 Dec;29(4):423-6. PubMed PMID: 369076.
6: Zahner H, Schares G. Experimental chemotherapy of filariasis: comparative evaluation of the efficacy of filaricidal compounds in Mastomys coucha infected with Litomosoides carinii, Acanthocheilonema viteae, Brugia malayi and B. pahangi. Acta Trop. 1993 Jan;52(4):221-66. Review. PubMed PMID: 8094587.
7: Bächlin A, Degrémont A. [Pinworm infection in kindergartens of Basel (author's transl)]. Schweiz Rundsch Med Prax. 1979 Sep 11;68(37):1183-5. German. PubMed PMID: 493246.
8: Mayo BC, Brodie RR, Chasseaud LF, Hawkins DR. Biotransformation of methyl 5-cyclopropylcarbonyl-2-benzimidazolecarbamate (ciclobendazole) in rats and dogs. Drug Metab Dispos. 1978 Sep-Oct;6(5):518-27. PubMed PMID: 30601.

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